molecular formula C10H9ClF3NOS B14045213 1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14045213
M. Wt: 283.70 g/mol
InChI Key: SHBYGIUWTLPYBA-UHFFFAOYSA-N
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Description

This compound features a chlorinated propan-2-one backbone attached to a phenyl ring substituted with an amino group at the 3-position and a trifluoromethylthio (-SCF₃) group at the 5-position.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(16)9(11)6-2-7(15)4-8(3-6)17-10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

SHBYGIUWTLPYBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-5-(trifluoromethylthio)benzene with a chloropropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents LogP* Notable Properties
1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one (Target) C₁₀H₈ClF₃NOS 283.69† -NH₂, -SCF₃, -Cl ~2.8 High lipophilicity, moderate metabolic stability
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one C₁₀H₉ClF₃NO₂ 267.63 -NH₂, -OCF₃, -Cl ~2.3 Reduced lipophilicity vs. SCF₃ analog
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one C₁₁H₇ClF₆OS₂ 368.75 Dual -SCF₃, -Cl ~3.5 Extreme lipophilicity, potential toxicity
1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one C₁₀H₇ClN₂O₂ 234.63 Benzoxazole-hydrazone, -Cl ~1.9 DNA-binding affinity, anticancer activity
3-Chloro-1-(thiophen-2-yl)propan-1-one C₇H₅ClOS 172.63 Thiophene, -Cl ~1.5 Lower molecular weight, simple acylation

*Estimated LogP values using fragment-based methods.
†Calculated based on analogous structures in and .

Key Observations:
  • Trifluoromethylthio (-SCF₃) vs.
  • Amino Group Position: The 3-amino substitution in the target compound contrasts with hydrazone-linked benzoxazole/benzothiazole derivatives (e.g., ), which prioritize DNA intercalation over hydrogen bonding .
  • Chlorine Placement: The 1-chloro configuration in the target compound differs from the 3-chloro isomer in , which may alter steric interactions in protein binding .
Key Findings:

Anticancer Potential: The target compound’s chloropropanone core resembles hydrazone derivatives in , which showed DNA-binding and antitumor activity. However, the -SCF₃ group may improve membrane permeability compared to benzoxazole-based analogs .

Synthetic Complexity: The target compound requires specialized fluorinated reagents (e.g., trifluoromethylthio sources) and Friedel-Crafts catalysis, similar to ’s thiophene derivative synthesis .

Metabolic Stability: Fluorine’s inductive effects () stabilize the -SCF₃ group against oxidative metabolism, unlike the -OCF₃ analog, which may undergo faster demethylation .

Biological Activity

1-(3-Amino-5-(trifluoromethylthio)phenyl)-1-chloropropan-2-one, with the molecular formula C10H9ClF3NOSC_{10}H_9ClF_3NOS and a molecular weight of approximately 283.70 g/mol, is an organic compound that exhibits significant biological activity. Its unique structure, characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety, makes it a compound of interest in medicinal chemistry and pharmacology.

The trifluoromethylthio group enhances the compound's chemical properties, influencing its interactions with biological macromolecules. The amino group facilitates hydrogen bonding, while the chloropropanone moiety contributes to its reactivity and potential as an enzyme inhibitor.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, potentially affecting metabolic pathways. Its ability to bind to active sites on enzymes blocks substrate access, thereby inhibiting catalytic activity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for further investigation in drug development.
  • Interaction with Proteins : Interaction studies indicate that the compound can form hydrogen bonds and hydrophobic interactions with target proteins. This is crucial for understanding its mechanism of action and potential therapeutic effects.

Enzyme Inhibition Studies

A study conducted on various enzyme systems demonstrated that this compound effectively inhibited enzyme activity in vitro. The mechanism of inhibition was attributed to competitive binding at the active site.

Antimicrobial Activity

In a bioassay involving bacterial strains, the compound exhibited moderate antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, showing effectiveness comparable to standard antimicrobial agents.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The presence of the trifluoromethylthio group is believed to enhance the binding affinity due to its electronegative nature. Comparative studies with structurally similar compounds have highlighted the unique biological activities attributed to this substituent.

Compound Name Structural Features Unique Aspects
1-(3-Amino-2-methylphenyl)-1-chloropropan-2-oneContains a methyl group instead of trifluoromethylthioDifferent reactivity due to less electronegative substituent
1-(3-Amino-2-fluorophenyl)-1-chloropropan-2-oneContains a fluorine atomVariations in chemical behavior and potential biological activity
1-(3-Amino-2-bromophenyl)-1-chloropropan-2-oneContains a bromine atomAlters reactivity patterns compared to chlorine

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